molecular formula C10H9N5 B11899144 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine

2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B11899144
M. Wt: 199.21 g/mol
InChI Key: LBHYWBSNVVGCFR-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include solventless microwave-assisted reactions, which are efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, affecting the biosynthesis of essential biomolecules and ultimately interfering with cellular processes such as DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine apart is its dual imidazole-pyridine structure, which imparts unique chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H9N5/c1-6-9(13-5-12-6)10-14-7-2-3-11-4-8(7)15-10/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

LBHYWBSNVVGCFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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